
Butyrate d'octyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of octyl butyrate involves esterification reactions, where butyric acid reacts with octanol in the presence of a catalyst. A study examining the transesterification activity of a novel lipase from Acinetobacter venetianus RAG-1 highlighted the enzyme's ability to catalyze the formation of 1-octyl butyrate, showcasing an example of biocatalysis in ester production (Snellman & Colwell, 2008)[https://consensus.app/papers/transesterification-activity-lipase-acinetobacter-snellman/a2ee329d316250968e03e731bc5c2059/?utm_source=chatgpt].
Applications De Recherche Scientifique
Médecine : utilisations thérapeutiques potentielles
Le butyrate d'octyle peut avoir des applications potentielles dans le domaine médical, en particulier en raison de ses propriétés d'ester. Bien que des études spécifiques sur le this compound en médecine ne soient pas facilement disponibles, les esters sont connus pour jouer un rôle dans les formulations et les systèmes de délivrance des médicaments. Ils peuvent agir comme promédicaments, améliorant l'absorption et la biodisponibilité des agents thérapeutiques .
Agriculture : gestion des ravageurs
En agriculture, le this compound pourrait être utilisé comme un attirant de ravageurs écologique. C'est un candidat prometteur comme appât pour les guêpes jaunes et autres ravageurs, ce qui peut être bénéfique pour la surveillance et le contrôle des populations de ravageurs dans les cultures .
Industrie alimentaire : agent aromatisant
L'industrie alimentaire tire parti de l'utilisation d'esters comme le this compound pour leurs saveurs fruitées. Le this compound est utilisé pour conférer une saveur distincte d'orange et d'agrumes à divers produits alimentaires, rehaussant leur goût et leur attrait pour les consommateurs .
Parfumerie : composant de parfum
Le this compound trouve son application dans l'industrie de la parfumerie en raison de son odeur fruitée. Il est utilisé dans la formulation de parfums pour les cosmétiques et les parfums, contribuant aux senteurs agréables et désirables de ces produits .
Sciences de l'environnement : biocatalyse
En sciences de l'environnement, le this compound peut être synthétisé en utilisant les principes de la chimie verte. La biocatalyse, en particulier l'utilisation de lipases immobilisées dans des systèmes sans solvant, présente une méthode respectueuse de l'environnement pour synthétiser des esters comme le this compound, qui peuvent être utilisés dans divers produits écologiques .
Science des matériaux : huiles essentielles et appâts
Le this compound est un constituant majeur de certaines huiles essentielles et est utilisé en science des matériaux pour sa présence naturelle dans des fruits comme la grande berle et le melon d'eau. Son rôle d'appât pour les insectes comme les guêpes jaunes ouvre également des possibilités pour son utilisation dans le développement de matériaux liés à la surveillance et au contrôle environnementaux .
Mécanisme D'action
Target of Action
Octyl butyrate, also known as butanoic acid, octyl ester , is an ester compound. Esters are known to have a wide occurrence in nature and have important commercial uses .
Mode of Action
Esters, including octyl butyrate, undergo hydrolysis under both acidic and basic conditions to form alcohols and carboxylic acids . This reaction is catalyzed by enzymes known as esterases. The hydrolysis of esters is a critical step in the metabolism and bioactivation of many drugs and xenobiotics.
Biochemical Pathways
Octyl butyrate may influence several biochemical pathways. For instance, butyrate, a product of octyl butyrate hydrolysis, has been shown to affect the acetyl-CoA pathway . Butyrate-producing bacteria utilize the acetyl-coenzyme A (CoA) butyrate synthesizing pathway, which is significantly decreased by certain conditions such as chronic ethanol feeding .
Pharmacokinetics
Metabolism likely involves esterase-catalyzed hydrolysis, and excretion is probably via the renal route .
Result of Action
For example, it has been reported to increase energy expenditure via the activation of thermogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of octyl butyrate. For instance, the presence of certain bacteria in the gut can affect the production of butyrate . Additionally, the compound’s action can be influenced by factors such as pH and temperature, which can affect the rate of ester hydrolysis .
Propriétés
IUPAC Name |
octyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLNAUNEAKQYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059387 | |
| Record name | Butanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a green herbaceous, parsley odour | |
| Record name | Octyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
224.00 to 226.00 °C. @ 760.00 mm Hg | |
| Record name | Octyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, soluble in alcohol; practically insoluble in water | |
| Record name | Octyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8549 (30°) | |
| Record name | Octyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
110-39-4 | |
| Record name | Octyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YEU4O369L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-55.6 °C | |
| Record name | Octyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insects are attracted to octyl butyrate?
A1: Octyl butyrate has been identified as an effective attractant for several insect species, including:
- Rose chafers (Macrodactylus subspinosus): Research has demonstrated the potent attractant properties of octyl butyrate, either alone or in combination with other compounds like valeric acid and hexanoic acid, for trapping rose chafers. [, , , ]
- Yellowjackets (Vespula spp.): Studies have shown significant attraction of yellowjackets, particularly the common western species Vespula pensylvanica, to octyl butyrate. [, ]
- Common wasps (Vespula vulgaris): Field tests in New Zealand beech forests indicate that octyl butyrate attracts common wasps, offering potential for monitoring and managing these invasive species. []
- Eye gnats (Diptera: Chloropidae): While not as effective as other compounds tested, octyl butyrate demonstrated notable attraction to Siphonella neglecta, a species of eye gnat. []
- Miridae bugs (Stenotus rubrovittatus and Trigonotylus caelestialium): Octyl butyrate is a key component of the sex pheromone blend for Trigonotylus caelestialium, a rice pest. It is used in combination with other pheromone components in multi-species lures for monitoring both T. caelestialium and Stenotus rubrovittatus. [, ]
Q2: How does octyl butyrate influence the oviposition behavior of the cabbage looper moth?
A2: Research suggests that cabbage looper moths (Trichoplusia ni) avoid plants damaged by other insects, potentially using octyl butyrate as a cue. Plants previously damaged by Trichoplusia ni, Spodoptera frugiperda larvae, or Bemisia tabaci adults released octyl butyrate, alongside methyl salicylate and indole, which undamaged plants did not emit. This suggests that octyl butyrate, in combination with other volatiles, may signal an unfavorable environment for oviposition to the cabbage looper moth. []
Q3: What is the role of octyl butyrate in plant-insect interactions beyond attraction?
A3: In wild parsnip (Pastinaca sativa), octyl butyrate is hypothesized to act as a carrier solvent for furanocoumarins, enhancing their penetration into herbivore integuments and gut walls. [] This suggests a role for octyl butyrate in plant defense mechanisms. Additionally, in New Zealand, where wild parsnip is invasive and has escaped its specialized herbivore, octyl butyrate is produced in higher proportions in flowers and is positively correlated with pollinator visitation. This suggests that enemy release may have allowed wild parsnip to increase production of volatiles like octyl butyrate to enhance pollinator attraction. []
Q4: What is the molecular formula and molecular weight of octyl butyrate?
A4: The molecular formula of octyl butyrate is C12H24O2. Its molecular weight is 196.32 g/mol.
Q5: How is the release of octyl butyrate from silicone rubber affected by molecular interactions?
A5: Studies have investigated the release of octyl butyrate from silicone rubber, a potential carrier for controlled release applications. Research indicates that while octyl butyrate generally exhibits Fickian diffusion from silicone rubber, its release can be influenced by the presence of other compounds. For example, the presence of octanol, capable of hydrogen bonding with the silicone rubber matrix, can impact octyl butyrate release rates. []
Q6: Can octyl butyrate be synthesized enzymatically?
A6: Yes, octyl butyrate can be synthesized through enzymatic esterification reactions. Research highlights the use of lipases from various sources, including Pseudomonas cepacia [] and Croceibacter atlanticus [], for catalyzing the synthesis of octyl butyrate.
Q7: How does the chain length of the alcohol moiety in butyrate esters influence insect attraction?
A7: Studies on wasp attraction indicate that the optimal chain length for butyrate esters lies between hexyl and nonyl. While heptyl butyrate showed the highest attractancy to common wasps in New Zealand beech forests, octyl butyrate also displayed significant attraction. [] These findings highlight the importance of chain length for interaction with olfactory receptors in target insects.
Q8: Is there any safety assessment information available for octyl butyrate?
A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for octyl butyrate. [] While the specifics of the assessment are not provided in the abstract, this indicates that octyl butyrate's safety profile has been evaluated.
Q9: What are some alternatives to octyl butyrate as an insect attractant?
A9: Several compounds have been explored as alternatives to octyl butyrate for attracting specific insects. For example:
- Heptyl butyrate: This compound consistently demonstrated superior attractancy to yellowjackets compared to octyl butyrate. []
- 2,4-Hexadienyl butyrate: This compound has been used as a standard attractant for yellowjackets, although studies suggest heptyl butyrate and octyl butyrate may be more effective. []
- α-Ionone: This compound emerged as a powerful attractant for rose chafers, surpassing the efficacy of previously used lures, including those containing octyl butyrate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



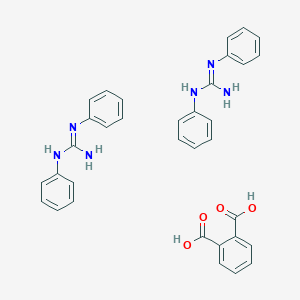
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)

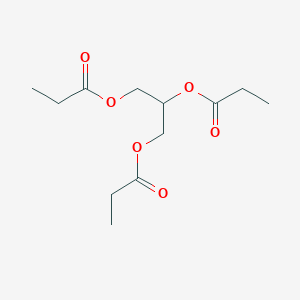
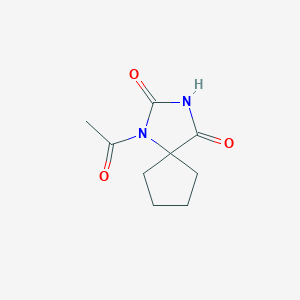
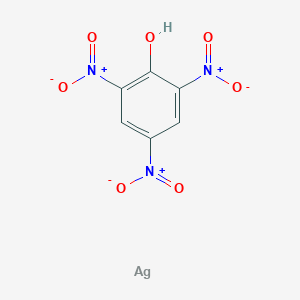

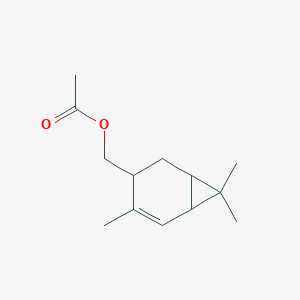
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)

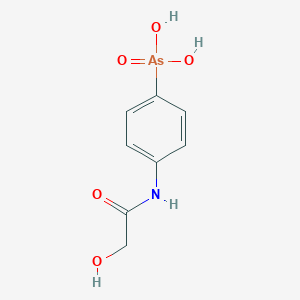

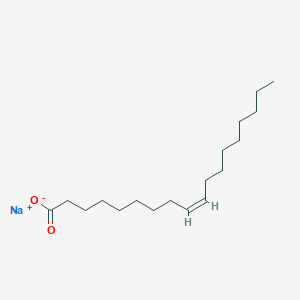
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)